molecular formula C20H16BrN3O2 B11655419 2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one

2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one

Cat. No.: B11655419
M. Wt: 410.3 g/mol
InChI Key: BKZWSZIBAPPCMN-PTNGSMBKSA-N
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Description

2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

The synthesis of 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through several synthetic routes. One common method involves the condensation of anthranilamide with an aldehyde or ketone in the presence of a catalyst. For example, the use of a cross-linked poly(4-vinylpyridine) supported BF3 catalyst has been reported to yield high amounts of 2,3-dihydroquinazolin-4(1H)-ones . Another method involves the use of a molecular sieve supported lanthanum catalyst for a one-pot three-component reaction of isatoic anhydride, aldehydes, and ammonium acetate or amines .

Chemical Reactions Analysis

2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The quinazolinone core can be oxidized to form quinazolin-4(3H)-one analogues, which are also biologically important . The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Quinazolinone derivatives, including 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE, have been studied for their potential as antitumor, antioxidant, and antibacterial agents . They are also investigated for their anticonvulsant and antihypertensive properties . In medicinal chemistry, these compounds are explored for their ability to act as ligands for various biological receptors, making them potential candidates for drug development.

Mechanism of Action

The mechanism of action of 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. For example, quinazolinone derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . The indole moiety can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone and indole derivatives. Similar compounds include 2,3-dihydroquinazolin-4(1H)-one and its various substituted analogues . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the indole moiety in 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE adds to its uniqueness, as indole derivatives are known for their diverse biological activities .

Properties

Molecular Formula

C20H16BrN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-ethylquinazolin-4-one

InChI

InChI=1S/C20H16BrN3O2/c1-3-24-18(22-16-7-5-4-6-13(16)20(24)26)11-15-14-10-12(21)8-9-17(14)23(2)19(15)25/h4-11H,3H2,1-2H3/b15-11-

InChI Key

BKZWSZIBAPPCMN-PTNGSMBKSA-N

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=C(C=CC(=C4)Br)N(C3=O)C

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=C(C=CC(=C4)Br)N(C3=O)C

Origin of Product

United States

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